![molecular formula C11H13N3O B1482655 (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2092523-62-9](/img/structure/B1482655.png)
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Biological Activity
Overview
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol, a compound belonging to the pyrazole class, exhibits notable biological activities that have garnered interest in medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.
Molecular Formula: CHNO
Molecular Weight: 203.24 g/mol
CAS Number: 2092721-92-9
The compound features a pyrazole ring substituted with a pyridine moiety, which is significant for its biological activity. The unique combination of these structural elements contributes to its chemical reactivity and pharmacological potential.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the treatment of terminal alkynes with aromatic aldehydes and hydrazines, leading to the formation of pyrazole derivatives.
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown promising results against various bacterial strains such as E. coli and S. aureus, with compounds demonstrating inhibition comparable to standard antibiotics .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds derived from similar structures showed up to 85% inhibition of TNF-α at specific concentrations .
Anticancer Potential
Recent studies highlight the potential of this compound in cancer therapy. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their role as potential anticancer agents. Specifically, compounds have been tested for their ability to inhibit cell proliferation in human cancer cells, showing promise in preclinical models .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cell lines, suggesting potential for development as an anticancer agent .
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A notable study published in Pharmaceutical Research detailed its mechanism of action involving the inhibition of NF-kB signaling pathways .
3. Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound appears to reduce oxidative stress and neuroinflammation, contributing to neuronal survival .
Agricultural Science
1. Pesticide Development
The compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Research indicates that it can act as a growth regulator, affecting the development and reproduction of certain insect species. Field trials have demonstrated effective pest control with minimal impact on beneficial insects .
2. Herbicide Potential
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity against common agricultural weeds. Laboratory studies have shown that it inhibits key enzymes involved in plant growth, leading to effective weed management strategies .
Material Science
1. Polymer Chemistry
The compound has applications in polymer chemistry where it serves as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their stability and resistance to environmental degradation .
2. Coatings and Adhesives
Due to its chemical structure, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to moisture. Preliminary studies indicate that coatings formulated with this compound exhibit superior adhesion properties compared to traditional formulations .
Summary Table of Applications
Properties
IUPAC Name |
(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-4-3-5-12-6-9/h3-7,15H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRJUBMQLGDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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